Bis(3-methylphenyl) phosphoramidate
Overview
Description
Bis(3-methylphenyl) phosphoramidate: is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is part of the broader class of phosphoramidates, which are known for their stable phosphoryl bond (P=O) and their applications in various biological and chemical processes .
Preparation Methods
The synthesis of bis(3-methylphenyl) phosphoramidate can be achieved through several synthetic routes. Common methods include:
Salt Elimination: This involves the reaction of a phosphorus halide with an amine, resulting in the formation of the phosphoramidate.
Oxidative Cross-Coupling: This method uses oxidative conditions to couple phosphorus and nitrogen-containing compounds.
Azide Reduction: In this method, azides are reduced to form the phosphoramidate.
Hydrophosphinylation: This involves the addition of a phosphorus-hydrogen bond to a nitrogen-containing compound.
Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This is a more specialized method involving the reaction of a phosphoramidate with an aldehyde and a dienophile.
Chemical Reactions Analysis
Bis(3-methylphenyl) phosphoramidate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphoramidate into its oxidized form.
Reduction: Reducing agents can be used to convert the phosphoramidate into its reduced form.
Substitution: This involves the replacement of one of the substituents on the phosphorus or nitrogen atom with another group.
Scientific Research Applications
Bis(3-methylphenyl) phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and as a mimic of natural phosphorus-containing compounds.
Medicine: Research is ongoing into its potential use as a drug or pro-drug, particularly in the treatment of diseases that involve phosphorus metabolism.
Mechanism of Action
The mechanism of action of bis(3-methylphenyl) phosphoramidate involves its interaction with molecular targets through its phosphoryl and amine groups. These interactions can lead to the inhibition of enzymes that are involved in phosphorus metabolism, thereby affecting various biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to mimic natural phosphorus-containing molecules is a key aspect of its mechanism .
Comparison with Similar Compounds
Bis(3-methylphenyl) phosphoramidate can be compared with other phosphoramidates, such as:
- Bis(4-methylphenyl) phosphoramidate
- Bis(2-methylphenyl) phosphoramidate
- Bis(3,4-dimethylphenyl) phosphoramidate
These compounds share similar structural features but differ in the position and number of methyl groups on the phenyl rings. The unique positioning of the methyl groups in this compound can influence its reactivity and interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
1-[amino-(3-methylphenoxy)phosphoryl]oxy-3-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16NO3P/c1-11-5-3-7-13(9-11)17-19(15,16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXKRLDJPWTMDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(N)OC2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308244 | |
Record name | Bis(3-methylphenyl) phosphoramidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660255 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74178-24-8 | |
Record name | NSC202812 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(3-methylphenyl) phosphoramidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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